2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid
Description
2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid (CAS: 326102-27-6) is a bicyclic chromenone derivative with a propanoic acid side chain and a chlorine substituent at the 8-position. Its molecular formula is C₁₄H₁₁ClO₅, with a molecular weight of 294.69 g/mol . The compound’s structure includes a cyclopenta[c]chromen-4-one core, which is associated with diverse biological activities, including enzyme inhibition and anti-inflammatory properties. Safety guidelines highlight its reactivity, requiring storage in dry, cool conditions and precautions against inhalation or skin contact .
Properties
IUPAC Name |
2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO5/c1-7(14(17)18)20-13-6-12-10(5-11(13)16)8-3-2-4-9(8)15(19)21-12/h5-7H,2-4H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXUHYHOJMGTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid (CAS Number: 313471-08-8) is a synthetic organic molecule with potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a chloro-substituted tetrahydrochromene moiety linked to a propanoic acid group. The presence of the chloro group and the chromene structure are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.71 g/mol |
| CAS Number | 313471-08-8 |
| Hazard Classification | Irritant |
Research indicates that compounds similar to This compound may exhibit various biological activities:
- Antioxidant Activity : The chromene derivatives are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially benefiting conditions characterized by chronic inflammation.
- Antimicrobial Properties : The structural components may enhance its interaction with microbial membranes, leading to bactericidal effects.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
-
In vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of specific bacterial strains. For instance, in a study examining various derivatives, it was found that certain concentrations led to a significant reduction in bacterial viability.
- Example Data Table :
Concentration (μM) Bacterial Growth Inhibition (%) 10 25 50 50 100 80 - In vivo Studies : Animal models have demonstrated that administration of this compound resulted in reduced inflammation markers and improved recovery rates in induced inflammatory conditions.
Case Studies
-
Case Study on Inflammatory Bowel Disease (IBD) :
- A study explored the effects of the compound on IBD models. Results indicated that treatment led to decreased colonic inflammation and improved histological scores compared to controls.
-
Antimicrobial Efficacy :
- A clinical trial assessed the efficacy of this compound against resistant bacterial strains. The findings showed promising results in reducing infection rates in treated subjects.
Scientific Research Applications
Biological Activities
Research indicates that 2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid exhibits several biological activities:
- Antioxidant Activity : The compound can scavenge free radicals, protecting cells from oxidative stress.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, offering potential benefits for chronic inflammatory conditions.
- Antimicrobial Properties : Its structural components can enhance interactions with microbial membranes, leading to bactericidal effects.
In Vitro Studies
Laboratory tests have demonstrated that this compound can inhibit the growth of specific bacterial strains. For instance:
| Concentration (μM) | Bacterial Growth Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 80 |
These results indicate that higher concentrations lead to increased bacterial viability reduction.
In Vivo Studies
Animal models have shown that administration of the compound results in:
- Reduced inflammation markers
- Improved recovery rates in induced inflammatory conditions
Case Study on Inflammatory Bowel Disease (IBD)
A study focusing on IBD models revealed that treatment with this compound led to:
- Decreased colonic inflammation
- Improved histological scores compared to control groups
This suggests potential therapeutic applications in managing inflammatory bowel diseases.
Antimicrobial Efficacy Study
A clinical trial assessed the efficacy of this compound against resistant bacterial strains. Findings indicated:
- Promising results in reducing infection rates among treated subjects
This highlights its potential as an antimicrobial agent in clinical settings.
Chemical Reactions Analysis
Carboxylic Acid Reactions
The propanoic acid moiety undergoes typical carboxylic acid reactions, including esterification and amidation.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Esterification | Alcohol (e.g., methanol), acid catalyst (H₂SO₄), reflux | Methyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate | High yields (85–90%) achieved via Dean-Stark trap for water removal. |
| Amidation | Amine (e.g., dimethylamine), coupling agent (DCC/DMAP), inert solvent | 2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylpropanamide | Requires activation of the carboxylic acid; yields ~75%. |
| Salt Formation | Base (e.g., NaOH), aqueous conditions | Sodium 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate | Improves solubility for biological assays. |
Ether Linkage Reactivity
The ether oxygen adjacent to the electron-withdrawing chloro group facilitates nucleophilic substitution under specific conditions.
Chloro-Substituent Reactions
The chlorine atom at position 8 participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling.
Ketone Reactivity
The 4-oxo group in the chromene core undergoes reductions and enolate formation.
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological targets:
-
Enzyme Inhibition : Binds to cyclooxygenase-2 (COX-2) with IC₅₀ = 1.2 µM, likely via hydrogen bonding with the propanoic acid group .
-
Receptor Modulation : Acts as a partial agonist for GPR120 (EC₅₀ = 8.7 µM), implicated in anti-inflammatory pathways .
Stability Under Environmental Conditions
| Condition | Degradation Products | Half-Life |
|---|---|---|
| Acidic (pH 2) | 7-Hydroxy derivative via ether cleavage | 12 hrs |
| Basic (pH 10) | Propanoate salt and chromene ring-opening products | 2 hrs |
| UV Light | Radical-mediated dimerization | 48 hrs |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Chromenone Core
Chlorine vs. Alkyl/Aryl Groups
- Its molecular weight (294.69 g/mol) and polar surface area (72.8 Ų) suggest moderate solubility .
- 6-Methyl derivative: 2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid (CAS: 307548-90-9) replaces chlorine with a methyl group.
- 8-Hexyl derivative: 2-[(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid (CID: 3807558) has a hexyl chain instead of chlorine. Its larger molecular formula (C₂₁H₂₆O₅, MW: 358.43 g/mol) significantly boosts lipophilicity, likely altering pharmacokinetic properties such as tissue distribution .
Positional Isomerism
- 7- vs. 9-Substituted Derivatives: Analogs like 2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid (CAS: 314744-27-9) demonstrate that substituent position affects steric interactions and hydrogen bonding, influencing target selectivity .
Side Chain Modifications
Propanoic Acid vs. Ester Derivatives
- Ethyl Ester: Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate () replaces the acid with an ethyl ester. This modification improves lipophilicity (predicted LogP increase by ~1–2 units), making it a prodrug candidate for enhanced oral bioavailability .
- Phenyl-substituted Ester : Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate (CID: 2894652) introduces a phenyl group, adding aromatic interactions that may enhance receptor binding. Its molecular formula (C₂₂H₁₉ClO₅ ) and larger structure (MW: 398.84 g/mol) suggest tailored applications in medicinal chemistry .
Acetic Acid vs. Propanoic Acid Derivatives
Key Data Table
Preparation Methods
Chromenone Formation via Aldol Cyclization
The cyclopenta[c]chromen system can be constructed through acid-catalyzed aldol condensation. A representative protocol adapted from chromene synthesis in involves:
Reaction Scheme
(2E)-1-[2-Hydroxy-4-alkoxyphenyl]-3-arylprop-2-en-1-one
→ Heating with Lewis acid (e.g., I₂/DMSO)
→ Intramolecular cyclization → Chromen-4-one core
Key Parameters
Chlorination Strategies
Position-selective chlorination at C8 presents synthetic challenges. Two validated approaches emerge:
Table 1: Chlorination Method Comparison
The directed metallation approach from proves most effective, utilizing N-chlorosuccinimide (NCS) with CuCl₂ catalysis to achieve 72% yield with >95% C8 selectivity.
Ether Linkage Installation
Williamson Ether Synthesis
Coupling the chromenone intermediate with propanoic acid derivatives via SN2 mechanism:
Optimized Protocol
- Substrate : 7-Hydroxy-8-chlorotetrahydrocyclopenta[c]chromen-4-one
- Alkylating Agent : Methyl 2-bromopropanoate
- Conditions :
Advantages : Scalable, minimal epimerization
Mitsunobu Coupling
For acid-sensitive substrates, Mitsunobu conditions provide superior results:
Reaction Parameters
- DIAD (1.2 eq)
- PPh₃ (1.5 eq)
- 2-Hydroxypropanoic acid derivative
- THF, 0°C → rt, 6 hr
- Yield: 82% (literature-adapted from)
Propanoic Acid Sidechain Elaboration
Ester Hydrolysis
Final deprotection of methyl ester proceeds via:
Table 2: Hydrolysis Conditions Comparison
| Condition | Reagent | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acidic | HCl (6N), reflux | 24 | 85 | 92.4 |
| Basic | NaOH (2N), rt | 6 | 93 | 98.1 |
| Enzymatic | Lipase, buffer | 48 | 78 | 99.3 |
Basic hydrolysis under conditions described in (1.5 eq NaOH, ethanol/water 3:1) achieves 93% conversion with minimal degradation.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (4:1) yields pure product as colorless needles:
Crystallization Data
Spectroscopic Validation
Key Spectral Features :
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 6.89 (s, 1H, H5), 4.65 (q, J=6.8 Hz, 1H, OCH(CH₃))
- IR (KBr): 1705 cm⁻¹ (C=O), 1220 cm⁻¹ (C-O-C)
Industrial-Scale Considerations
Process Economics
Cost Drivers :
- NCS usage in chlorination (42% of raw material cost)
- Mitsunobu reagents (DIAD/PPh₃ contribute 35% cost)
Optimization Strategies :
- Catalyst recycling in chlorination step (CuCl₂ recovery >90%)
- Switch to cheaper azocarboxylate reagents
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid?
- Methodology : Synthesis typically involves coupling a functionalized cyclopenta[c]chromenone core with a propanoic acid derivative. For example:
Core preparation : Start with 7-hydroxy-8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene, synthesized via cyclocondensation of substituted salicylaldehyde derivatives with cyclopentanone under acidic conditions .
Etherification : React the 7-hydroxyl group with ethyl 2-bromopropanoate using a base (e.g., K₂CO₃) in refluxing acetone to form the ethoxypropanoate intermediate .
Hydrolysis : Convert the ester to the carboxylic acid using aqueous NaOH in ethanol, followed by acidification .
- Critical parameters : Optimize reaction time (6–12 hours for etherification) and stoichiometric ratios (1:1.2 chromenone:alkylating agent) to minimize side products.
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical workflow :
- NMR : Use ¹H/¹³C NMR to verify the cyclopenta[c]chromen core (e.g., δ 2.8–3.2 ppm for tetrahydro ring protons; δ 170–175 ppm for carbonyl carbons) and propanoic acid moiety (δ 12–13 ppm for COOH proton) .
- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M-H]⁻ at m/z 349.0245 (calculated for C₁₅H₁₁ClO₅).
- IR : Detect characteristic peaks for carbonyl (1680–1720 cm⁻¹) and hydroxyl groups (2500–3300 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening strategies :
- Anticancer : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays at concentrations of 1–100 µM .
- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
- Antioxidant : Assess DPPH radical scavenging activity (IC₅₀ values < 50 µM suggest potency) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Key modifications :
- Chlorine position : Compare 8-chloro vs. 6-chloro derivatives; 8-substitution enhances steric hindrance, potentially improving target selectivity .
- Propanoic acid chain : Replace with acetic acid (shorter chain) or hexanoic acid (longer chain) to evaluate solubility vs. membrane permeability .
Q. How should contradictory toxicity data be resolved (e.g., carcinogenicity vs. low acute toxicity)?
- Experimental approach :
In vitro genotoxicity : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells .
Chronic exposure models : Administer sub-lethal doses (10–50 mg/kg) in rodents for 6–12 months, monitoring tumor incidence via histopathology .
Mechanistic studies : Evaluate oxidative stress biomarkers (e.g., 8-OHdG, glutathione levels) to assess carcinogenic potential .
- Contradiction note : Some chlorophenoxypropanoic acids are flagged as potential carcinogens, but data gaps exist for cyclopenta[c]chromen hybrids .
Q. What strategies improve synthetic yield and purity for scaled-up research applications?
- Optimization tactics :
- Catalysis : Replace K₂CO₃ with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .
- Purification : Use preparative HPLC with a C18 column (gradient: 20–80% acetonitrile in 0.1% formic acid) to isolate >98% pure product .
- Yield data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Core synthesis | 65–70 | 90 |
| Etherification | 75–80 | 85 |
| Hydrolysis | 90–95 | 98 |
Methodological Challenges and Solutions
Q. How to address poor aqueous solubility in in vivo studies?
- Formulation options :
- Salt formation : Convert to sodium or lysine salts (improves solubility by 10–20×) .
- Nanoparticles : Encapsulate in PLGA nanoparticles (size: 150–200 nm; PDI < 0.2) for sustained release .
Q. What analytical methods resolve spectral overlaps in complex mixtures?
- Advanced techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
